aphs

概要

説明

It is primarily known for its ability to confer resistance to aminoglycoside antibiotics by phosphorylating the hydroxyl groups on these antibiotics, thereby inactivating them . This compound is crucial in understanding bacterial resistance mechanisms and developing strategies to overcome antibiotic resistance.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of APHS involves the use of nucleotide triphosphates as phosphate donors. The reaction typically requires the presence of a nucleoside triphosphate cosubstrate and a hydroxyl nucleophile on the aminoglycoside substrate . The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is usually carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically engineered strains of bacteria such as Escherichia coli or Bacillus subtilis. These bacteria are cultured in large bioreactors under controlled conditions to produce this compound in significant quantities. The enzyme is then purified using chromatographic techniques .

化学反応の分析

Types of Reactions: APHS primarily undergoes phosphorylation reactions. It transfers the γ-phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics .

Common Reagents and Conditions:

Reagents: Nucleotide triphosphates (e.g., ATP, GTP), aminoglycoside antibiotics (e.g., kanamycin, gentamicin).

Conditions: Aqueous buffer solutions with a pH range of 7.0 to 8.0, room temperature.

Major Products: The major products of these reactions are phosphorylated aminoglycoside antibiotics, which are rendered inactive against bacterial targets .

科学的研究の応用

APHS has a wide range of applications in scientific research:

Chemistry: Used as a model enzyme to study phosphorylation mechanisms and enzyme kinetics.

Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.

作用機序

APHS exerts its effects by transferring a phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics. This phosphorylation inactivates the antibiotics, preventing them from binding to their target sites on bacterial ribosomes. The molecular targets of this compound are the hydroxyl groups on the aminoglycoside antibiotics, and the pathway involved is the phosphorylation pathway .

類似化合物との比較

Aminoglycoside N-acetyltransferases (AACs): These enzymes confer resistance by acetylating the amino groups on aminoglycoside antibiotics.

Aminoglycoside O-adenyltransferases (ANTs): These enzymes confer resistance by adenylating the hydroxyl groups on aminoglycoside antibiotics.

Uniqueness of APHS: this compound is unique in its ability to phosphorylate hydroxyl groups on aminoglycoside antibiotics, a mechanism distinct from the acetylation and adenylation mechanisms of AACs and ANTs. This unique mechanism makes this compound a critical target for developing inhibitors to combat antibiotic resistance .

生物活性

The compound "aphs" refers to a group of substances that exhibit significant biological activities, particularly in the context of pest control and potential therapeutic applications. This article delves into the synthesis, insecticidal properties, and broader biological implications of "this compound," with a focus on its interaction with various biological systems.

Synthesis of this compound Compounds

Recent research has highlighted the synthesis of novel derivatives of pyridine, specifically 2-phenylpyridine compounds containing N-phenylbenzamide moieties. These compounds were designed using Suzuki–Miyaura cross-coupling and nucleophilic substitution techniques, yielding high purity and significant insecticidal activity against pests like Mythimna separata and Aphis craccivora.

Key Synthesis Steps:

- Suzuki–Miyaura Cross-Coupling : Utilized to create initial pyridine derivatives.

- Nucleophilic Substitution : Employed to modify the chemical structure for enhanced activity.

- Amidation Reactions : Final step in synthesizing target compounds with high yields (approximately 85%) .

Insecticidal Activity

The synthesized compounds were evaluated for their insecticidal properties through greenhouse assays. The results indicated that certain derivatives exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L, while showing varying degrees of effectiveness against other pests.

Table 1: Insecticidal Activity of Synthesized Compounds

| Compound | Target Pest | Inhibition (%) |

|---|---|---|

| 5a | Mythimna separata | 100 |

| 5b | Mythimna separata | 100 |

| 5d | Mythimna separata | 100 |

| 5g | Mythimna separata | 100 |

| CK | Control | 0 |

Note: CK refers to the control check without treatment .

Broader Biological Implications

The biological activity of "this compound" extends beyond insecticidal properties. Studies have shown that essential oils, such as those derived from Salvia officinalis, exhibit repellent and biocidal activities against aphids like Aphis fabae. The essential oil's chemical composition plays a crucial role in its effectiveness, indicating potential applications in organic agriculture and pest management strategies .

Case Studies

- Salvia officinalis Essential Oil : A study conducted on the essential oil from Salvia officinalis demonstrated significant repellent effects against Aphis fabae. The oil's active components were analyzed using gas chromatography, revealing a complex mixture that contributes to its biological activity .

- Pyridine Derivatives : Another investigation focused on the relationship between structural modifications in pyridine derivatives and their insecticidal efficacy. The study found that specific substituents, such as methoxy and trifluoromethyl groups, enhanced the insecticidal activity of these compounds .

特性

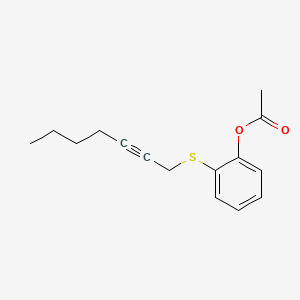

IUPAC Name |

(2-hept-2-ynylsulfanylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMBHQRROXQUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCSC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175069 | |

| Record name | APHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209125-28-0 | |

| Record name | APHS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。